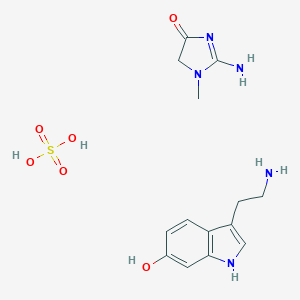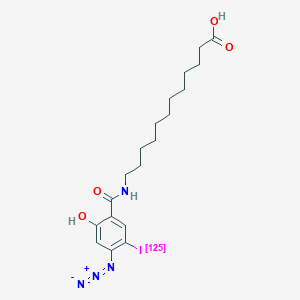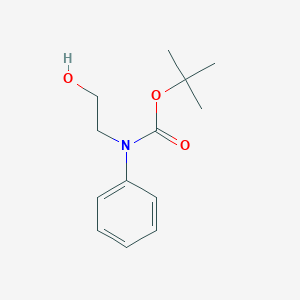
tert-Butyl (2-hydroxyethyl)phenylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl (2-hydroxyethyl)phenylcarbamate involves the preparation from aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture using sodium benzenesulfinate and formic acid. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).
Molecular Structure Analysis
The molecular structure of related tert-butyl phenylcarbamate derivatives has been elucidated through various spectroscopic and crystallographic methods. These studies reveal the intricate hydrogen bonding and molecular orientation that underpin the compound's reactivity and physical properties (Howie et al., 2011).
Chemical Reactions and Properties
Tert-butyl (2-hydroxyethyl)phenylcarbamate undergoes enzymatic kinetic resolution via lipase-catalyzed transesterification, leading to optically pure enantiomers. This showcases the compound's chiral potential in synthesis. Furthermore, the compound can be easily transformed into corresponding aminophenylethanols, highlighting its versatility (Piovan et al., 2011).
Applications De Recherche Scientifique
Enzymatic Kinetic Resolution
- Application in Chiral Synthesis : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was studied, showing its utility in producing optically pure enantiomers of chiral organoselenanes and organotelluranes. This process, facilitated by Candida antarctica lipase B, demonstrates significant enantioselectivity and is pivotal in chiral synthesis (Piovan, Pasquini, & Andrade, 2011).
Organic Synthesis
- Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized and demonstrated to behave as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. These compounds are of interest as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Anti-Inflammatory Activity
- Pharmacological Potential : A series of new tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized and evaluated for their anti-inflammatory activity. These compounds showed promising results in vivo, with some exhibiting comparable activity to standard drugs. This highlights the potential pharmaceutical applications of these compounds (Bhookya et al., 2017).
Nanotechnology
- Nanoparticle Applications : The creation of water-soluble fluorescent diblock nanospheres using poly(tert-butyl acrylate)-block-poly(2-hydroxyethyl methacrylate) demonstrates the application of tert-butyl (2-hydroxyethyl)phenylcarbamate derivatives in nanotechnology. These nanospheres have potential applications in fluorescence in situ hybridization assays (Li et al., 2002).
Synthetic Chemistry
- Utility in Synthetic Chemistry : The compound has been utilized in various synthetic pathways, illustrating its versatility as a reactant or intermediate in the synthesis of more complex molecules. This includes its use in the synthesis of benzyl ether dendrimer with oligoethyleneoxy chains and in the preparation of carbocyclic analogues of nucleotides (Jin-gen, 2013); (Ober et al., 2004).
Orientations Futures
The future directions of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” research could involve its use as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes . The chiral building blocks could be applied as advanced synthetic intermediates of organotelluranes and organoselenanes .
Propriétés
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDREFSISCMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640996 | |
| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
CAS RN |
121492-10-2 | |
| Record name | 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121492-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

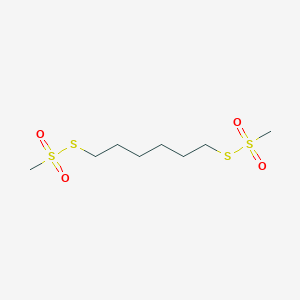
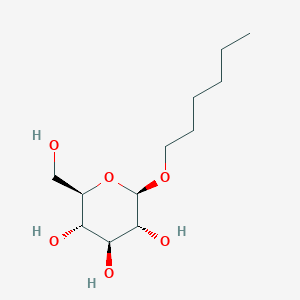
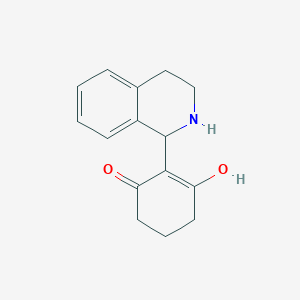
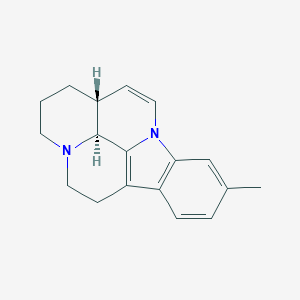
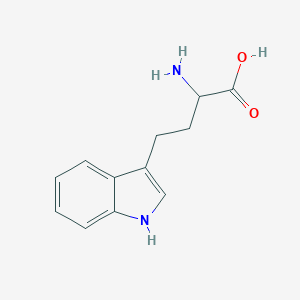
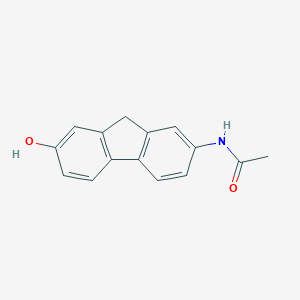
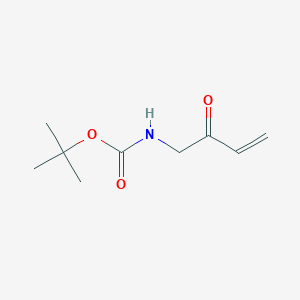

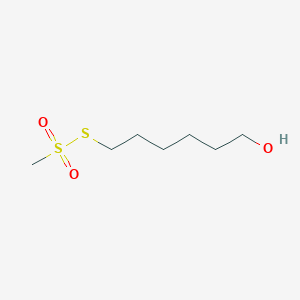
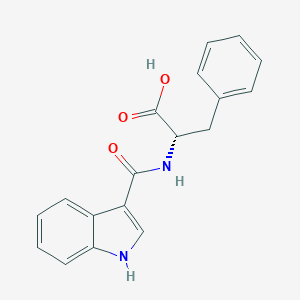
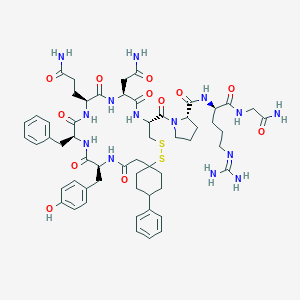
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)
